

# Nigericin Sodium Salt: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Nigericin*

Cat. No.: *B15607558*

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## Abstract

**Nigericin** sodium salt, a polyether ionophore antibiotic produced by *Streptomyces hygroscopicus*, is a powerful tool in cellular biology research and a potential therapeutic agent. Its ability to act as a  $K^+/H^+$  antiporter allows for the manipulation of intracellular pH and potassium concentration, making it invaluable for studying a wide range of cellular processes. This technical guide provides an in-depth overview of the physicochemical properties of **Nigericin** sodium salt, its biological activities, and detailed protocols for key experimental applications.

## Physicochemical Properties

**Nigericin** sodium salt is a complex molecule with well-defined physicochemical characteristics crucial for its experimental application. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of **Nigericin** Sodium Salt

Property	Value	References
Molecular Formula	C <sub>40</sub> H <sub>67</sub> NaO <sub>11</sub>	[1]
Molecular Weight	746.94 g/mol	[1]
Appearance	White to off-white powder	[2]
Melting Point	245-255 °C	
Solubility		
Ethanol: ≥ 20 mg/mL	[3]	
Methanol: Soluble	[4]	
Chloroform: Soluble	[4]	
DMSO: <3 mg/mL	[1]	
Water: Insoluble	[4]	
Apparent pKa (for H <sup>+</sup> in vesicular membrane)	~8.45	
Storage and Stability	Store at 2-8°C, desiccated and protected from light. Stable for at least 2 years under these conditions.	[1]

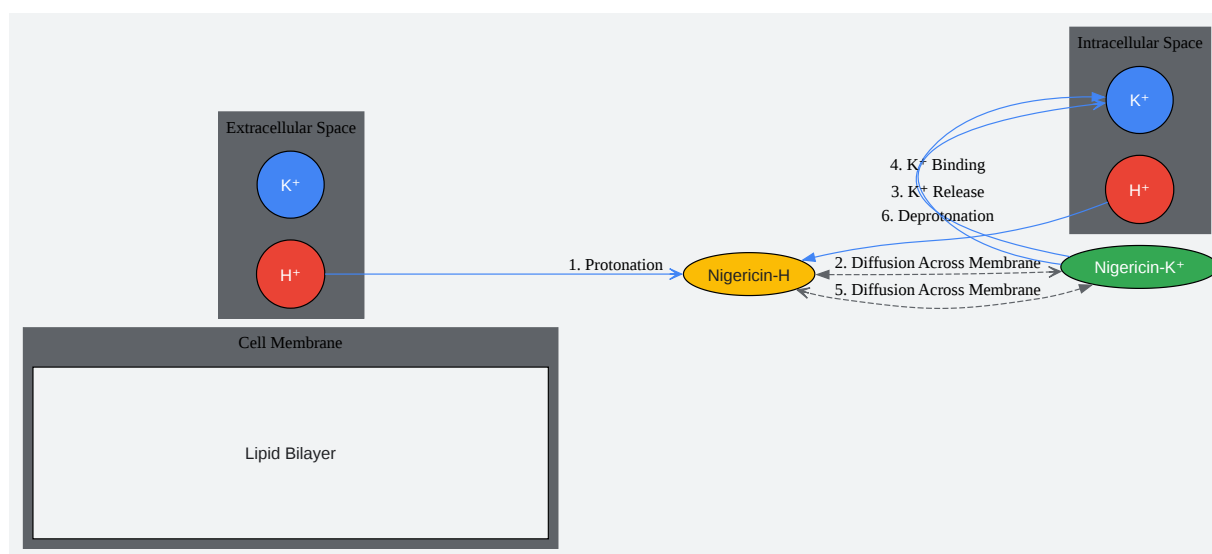
## Biological Activity

The primary biological activity of **Nigericin** stems from its function as a potent and selective ionophore, facilitating the electroneutral exchange of potassium ions (K<sup>+</sup>) for protons (H<sup>+</sup>) across biological membranes. This activity disrupts ion gradients and intracellular pH, leading to a cascade of cellular events.

## K<sup>+</sup>/H<sup>+</sup> Antiport Mechanism

**Nigericin** functions as a mobile carrier within the lipid bilayer. Its carboxylic acid group can be protonated or deprotonated. In its deprotonated (anionic) form, it chelates a potassium ion, forming a neutral, lipid-soluble complex that can diffuse across the membrane. On the other

side of the membrane, it releases the potassium ion and binds a proton, recrossing the membrane in its protonated, neutral form. This cyclical process leads to a net efflux of  $K^+$  down its concentration gradient and a net influx of  $H^+$ , causing intracellular acidification.[5]



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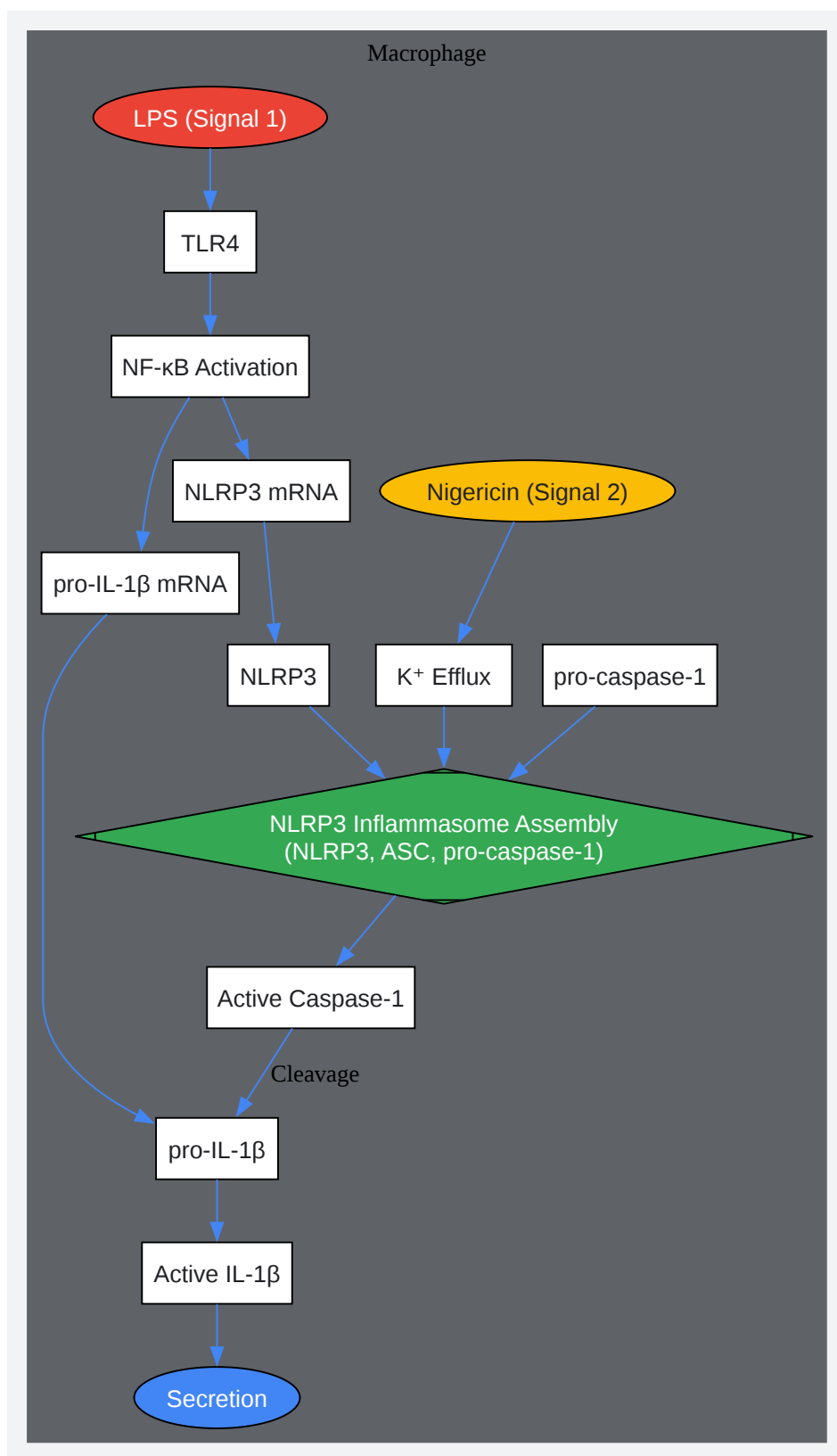
**Nigericin-mediated  $K^+/H^+$  Antiport Mechanism.**

## NLRP3 Inflammasome Activation

The efflux of intracellular potassium is a critical trigger for the activation of the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response. **Nigericin** is a

canonical activator of the NLRP3 inflammasome. The process involves a two-signal model:

- Signal 1 (Priming): Typically initiated by microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1 $\beta$  (pro-IL-1 $\beta$ ).
- Signal 2 (Activation): Provided by **Nigericin**, which induces K<sup>+</sup> efflux, leading to the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1 $\beta$  into its active, pro-inflammatory form, IL-1 $\beta$ .



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NLRP3 Inflammasome Activation by **Nigericin**.

## Antimicrobial Activity

**Nigericin** exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant *Staphylococcus aureus* (MRSA) and Vancomycin-resistant *Enterococcus* (VRE).<sup>[6][7][8]</sup> Its mechanism of action is attributed to the dissipation of the transmembrane pH gradient, which is essential for bacterial viability.<sup>[6]</sup> It shows limited to no activity against Gram-negative bacteria, likely due to the protective outer membrane.<sup>[7]</sup>

**Nigericin** also demonstrates activity against some fungi, such as *Candida albicans*.<sup>[2]</sup>

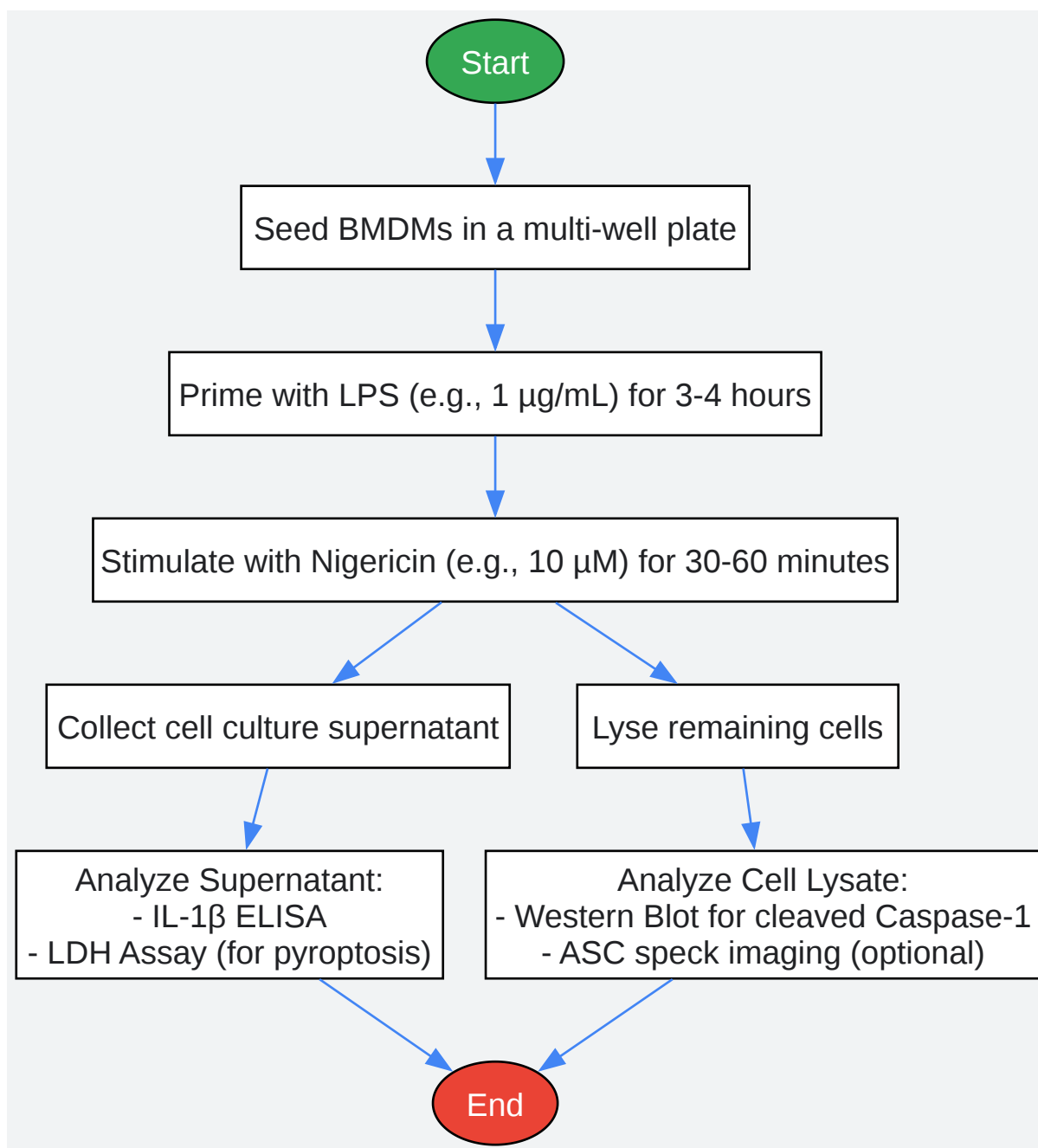
Table 2: Minimum Inhibitory Concentration (MIC) of **Nigericin** Sodium Salt against Various Microorganisms

Microorganism	Strain	MIC (µg/mL)	References
Gram-Positive Bacteria			
<i>Staphylococcus aureus</i>	MRSA (Clinical Isolates)	0.004 - 0.125	<sup>[6][7]</sup>
<i>Enterococcus faecium</i>	VRE (Clinical Isolates)	0.004 - 0.125	<sup>[6][7]</sup>
<i>Streptococcus pneumoniae</i>	Penicillin-Resistant	0.004 - 0.125	<sup>[6][7]</sup>
Gram-Negative Bacteria			
<i>Escherichia coli</i>	> Highest concentration tested	<sup>[7]</sup>	
<i>Pseudomonas aeruginosa</i>	> Highest concentration tested	<sup>[7]</sup>	
Fungi			
<i>Candida albicans</i>	Reported activity	<sup>[2]</sup>	

## Experimental Protocols

### NLRP3 Inflammasome Activation Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) using LPS and **Nigericin**.



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Workflow for NLRP3 Inflammasome Activation Assay.

Methodology:

- **Cell Culture:** Culture bone marrow-derived macrophages (BMDMs) in complete DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- **Cell Seeding:** Seed BMDMs into a 24-well plate at a density of 5 x 10<sup>5</sup> cells/well and allow them to adhere overnight.
- **Priming (Signal 1):** Replace the medium with fresh complete DMEM containing 1 µg/mL of lipopolysaccharide (LPS). Incubate for 3-4 hours.
- **Activation (Signal 2):** After priming, replace the medium with serum-free Opti-MEM. Add **Nigericin** sodium salt to a final concentration of 10 µM. Incubate for 30-60 minutes.
- **Sample Collection:**
  - **Supernatant:** Carefully collect the cell culture supernatant for analysis of secreted IL-1β (by ELISA) and lactate dehydrogenase (LDH) as a measure of pyroptosis.
  - **Cell Lysate:** Wash the remaining adherent cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
- **Analysis:**
  - **ELISA:** Quantify the concentration of IL-1β in the supernatant according to the manufacturer's instructions.
  - **Western Blot:** Analyze the cell lysates for the presence of the cleaved (active) form of caspase-1 (p20 subunit) by Western blotting.

## Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of **Nigericin** sodium salt on a chosen cell line.

### Methodology:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.



- **Compound Treatment:** Prepare serial dilutions of **Nigericin** sodium salt in culture medium. Replace the medium in the wells with 100  $\mu$ L of the different concentrations of **Nigericin**. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10  $\mu$ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control.

## Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of **Nigericin** sodium salt against a bacterial strain.

### Methodology:

- **Bacterial Inoculum Preparation:** Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
- **Serial Dilution:** Perform a two-fold serial dilution of **Nigericin** sodium salt in MHB in a 96-well microtiter plate.
- **Inoculation:** Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without **Nigericin**) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of **Nigericin** sodium salt that completely inhibits visible bacterial growth.

## K<sup>+</sup>/H<sup>+</sup> Antiport Activity Assay (Fluorescence-based)

This protocol provides a method to measure the K<sup>+</sup>/H<sup>+</sup> exchange activity of **Nigericin** using a pH-sensitive fluorescent dye.

Methodology:

- **Cell Loading:** Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) by incubating them in a buffer containing the dye.
- **Baseline Fluorescence Measurement:** Wash the cells to remove excess dye and measure the baseline fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
- **Nigericin Addition:** Add **Nigericin** sodium salt to the cells at the desired concentration.
- **Fluorescence Monitoring:** Immediately begin monitoring the change in fluorescence intensity over time. A decrease in intracellular pH due to H<sup>+</sup> influx will cause a change in the fluorescence of the dye.
- **Data Analysis:** The rate of change in fluorescence is proportional to the rate of H<sup>+</sup> influx, and thus reflects the K<sup>+</sup>/H<sup>+</sup> antiport activity of **Nigericin**.

## Conclusion

**Nigericin** sodium salt is a versatile and potent biological tool with well-characterized physicochemical properties. Its ability to act as a K<sup>+</sup>/H<sup>+</sup> antiporter makes it an essential compound for research in immunology, microbiology, and cell biology. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize **Nigericin** in their experimental designs. As research continues, the full therapeutic potential of this fascinating molecule may be further unveiled.

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